molecular formula C10H21NO B7601647 4-(2-Methylpropylamino)cyclohexan-1-ol

4-(2-Methylpropylamino)cyclohexan-1-ol

Cat. No.: B7601647
M. Wt: 171.28 g/mol
InChI Key: INECGCMSFQLSPX-UHFFFAOYSA-N
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Description

4-(2-Methylpropylamino)cyclohexan-1-ol is a cyclohexanol derivative featuring a secondary amine substituent at the 4-position of the cyclohexanol ring. The compound’s structure comprises a hydroxyl group (-OH) and a 2-methylpropylamino (-NH-CH(CH₃)₂) group, which confers unique physicochemical and biological properties.

The compound’s stereochemistry (cis/trans isomerism) and substituent positioning significantly influence its solubility, stability, and interaction with biological targets. For instance, derivatives like (1R,4R)-4-(dibenzylamino)cyclohexan-1-ol demonstrate the importance of stereochemistry in synthetic intermediates for pharmaceuticals .

Properties

IUPAC Name

4-(2-methylpropylamino)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-8(2)7-11-9-3-5-10(12)6-4-9/h8-12H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INECGCMSFQLSPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1CCC(CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpropylamino)cyclohexan-1-ol typically involves the reaction of cyclohexanone with 2-methylpropylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions often include a solvent such as ethanol or methanol and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the synthesis. The purification of the final product is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpropylamino)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexanone or cyclohexanal.

    Reduction: Formation of the corresponding secondary amine.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

4-(2-Methylpropylamino)cyclohexan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Methylpropylamino)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility/Stability Biological Relevance
4-(2-Methylpropylamino)cyclohexan-1-ol C₁₀H₂₁NO 171.28 -OH, -NH-CH(CH₃)₂ Likely polar, moderate solubility Potential CNS or surfactant activity (inferred from analogs)
Ambroxol Hydrochloride C₁₃H₁₈Br₂N₂O·HCl 414.56 -OH, -NH-(dibromophenyl) Freely soluble in MeOH, THF Mucolytic agent
Menthol (5-Methyl-2-isopropylcyclohexanol) C₁₀H₂₀O 156.27 -OH, -CH(CH₃)₂, -CH₃ Low water solubility Cooling agent, fragrance
4-(Dibenzylamino)cyclohexan-1-ol C₂₀H₂₅NO 295.43 -OH, -N(CH₂Ph)₂ Lipophilic Synthetic intermediate for APIs
4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol C₁₅H₂₈O 224.39 -OH, -C(C₃H₇)₂-Cyclohexyl Highly lipophilic Industrial applications

Functional and Pharmacological Insights

  • Ambroxol Hydrochloride: Shares the cyclohexanol-amine scaffold but incorporates a dibrominated aromatic ring. This structural difference enhances its mucolytic activity by promoting surfactant synthesis and mucus viscosity reduction .
  • Menthol: Lacks an amino group but features a tertiary alcohol and isopropyl group, contributing to its volatile nature and TRPM8 receptor activation (cooling sensation) .
  • 4-(Dibenzylamino)cyclohexan-1-ol: The bulky dibenzylamino group reduces water solubility but enhances utility as a precursor in opioid receptor modulators .

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